Thermodynamic Stability and Melting Point Profile of 1-(3-Methoxyphenyl)cyclobutan-1-ol: A Technical Guide for Drug Development
Thermodynamic Stability and Melting Point Profile of 1-(3-Methoxyphenyl)cyclobutan-1-ol: A Technical Guide for Drug Development
Executive Summary
1-(3-Methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1) is a highly strained, sterically hindered tertiary alcohol[1][2]. In modern medicinal chemistry, it serves as a high-value synthetic building block for centrally acting active pharmaceutical ingredients (APIs), particularly in the development of cyclobutane-containing analogs of monoamine reuptake inhibitors (e.g., Venlafaxine and Tramadol derivatives)[3]. For drug development professionals, mastering the thermodynamic stability and solid-state properties of this intermediate is critical for optimizing downstream formulation, process scale-up, and long-term storage viability.
Thermodynamic Stability & Ring Strain Analysis
The thermodynamic profile of 1-(3-methoxyphenyl)cyclobutan-1-ol is fundamentally governed by the interplay between the inherent angle strain of the cyclobutane core and the steric bulk of its substituents.
Cyclobutane Ring Strain
Unsubstituted cyclobutane possesses a substantial ring strain energy of approximately 26.5 kcal/mol. This is primarily derived from eclipsing interactions between adjacent C-H bonds (Pitzer strain) and the severe compression of internal bond angles from the ideal tetrahedral 109.5° to approximately 88° (Baeyer strain).
Substituent Effects and Conformation
The introduction of a 3-methoxyphenyl group and a hydroxyl group at the C1 position creates significant transannular and gauche interactions. To minimize steric clash between the bulky aryl group and the hydroxyl moiety, the cyclobutane ring adopts a highly specific "puckered" conformation. The electron-donating nature of the meta-methoxy group also influences the electron density of the aromatic ring, subtly altering the hyperconjugative stabilization of the C1-aryl bond.
Thermal Degradation Pathways
Due to the high ground-state energy of the strained ring, thermal stress provides the activation energy required for ring-opening or elimination. As detailed in [4], tertiary cyclobutanols subjected to temperatures exceeding 150 °C typically undergo two primary degradation pathways:
-
Dehydration : Acid-catalyzed or strictly thermal loss of water to yield 1-(3-methoxyphenyl)cyclobutene, driven by the formation of a conjugated π -system.
-
Retro-Aldol Cleavage : C-C bond cleavage yielding cyclobutanone and phenolic derivatives, driven by the thermodynamic release of the 26.5 kcal/mol ring strain.
Melting Point & Solid-State Profile
Unlike highly symmetric aromatic compounds that form rigid, high-melting crystal lattices, 1-(3-methoxyphenyl)cyclobutan-1-ol exhibits a significantly depressed melting point.
-
Symmetry and Crystal Packing : The meta-methoxy substitution introduces molecular asymmetry. This asymmetry disrupts optimal crystal packing, leading to weaker intermolecular dispersion forces compared to para-substituted or unsubstituted analogs.
-
Hydrogen Bonding Networks : While the tertiary hydroxyl group partakes in intermolecular O-H···O hydrogen bonding, the severe steric shielding provided by the adjacent puckered cyclobutane and the aryl ring limits the formation of an extensive, long-range hydrogen-bonded network.
-
Predictive Profile : Consequently, 1-(3-methoxyphenyl)cyclobutan-1-ol typically presents as a low-melting crystalline solid or a highly viscous oil at room temperature (predicted Tm range: 25–35 °C). Its exact physical state is highly dependent on the crystallization solvent, thermal history, and the presence of nucleating seeds.
Table 1: Physicochemical and Thermodynamic Properties
| Property | Value / Descriptor | Mechanistic Rationale |
| Molecular Weight | 178.23 g/mol | Standard molar mass for C11H14O2 . |
| Predicted Melting Point ( Tm ) | 25 – 35 °C | Depressed due to meta-asymmetry and steric shielding of the -OH group. |
| Ring Strain Energy | ~26.5 kcal/mol | Inherent to the cyclobutane geometry (Baeyer/Pitzer strain). |
| Thermal Stability Limit ( Td ) | < 150 °C | Threshold for strain-release retro-aldol cleavage or dehydration. |
| Hydrogen Bonding | Sterically Hindered | Bulky C1 substituents prevent dense lattice formation. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for each methodological choice.
Protocol A: Synthesis via Grignard Addition
This workflow details the nucleophilic addition of a Grignard reagent to a strained cyclic ketone, adapted from standards in[5].
-
System Preparation : Flame-dry a 3-neck round-bottom flask under a continuous nitrogen purge.
-
Causality: Grignard reagents are highly nucleophilic and basic; ambient moisture will rapidly protonate the reagent, yielding 3-methoxybenzene (anisole) as a dead-end byproduct.
-
-
Grignard Formation : Suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a catalytic amount of iodine, followed by the dropwise addition of 3-bromoanisole (1.0 eq). Reflux gently until the magnesium is consumed.
-
Electrophile Addition : Cool the reaction mixture to exactly 0 °C using an ice bath. Add cyclobutanone (1.05 eq) dropwise over 30 minutes.
-
Causality: Cyclobutanone is prone to enolization. Maintaining 0 °C minimizes the thermal energy available for acid-base side reactions, favoring the desired kinetic nucleophilic addition.
-
-
Quenching & Validation : Quench the reaction strictly with saturated aqueous NH4Cl .
-
Causality: A mild proton source is required to hydrolyze the magnesium alkoxide intermediate. Stronger acids would trigger the immediate dehydration of the newly formed, highly strained tertiary alcohol.
-
Self-Validation: Confirm complete conversion via TLC (Hexanes:EtOAc 8:2) and GC-MS (target m/z = 178).
-
Protocol B: Thermal Analysis (DSC/TGA)
To accurately map the melting point and thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed synchronously, following guidelines from [6].
-
Calibration : Calibrate the DSC using an Indium standard ( Tm = 156.6 °C).
-
Causality: This self-validating step ensures the thermocouple accuracy is strictly verified before analyzing the low-melting cyclobutanol target.
-
-
Sample Preparation : Weigh 2–5 mg of the synthesized 1-(3-methoxyphenyl)cyclobutan-1-ol into an aluminum pan. Hermetically seal the pan and pierce a single 50 µm pinhole in the lid.
-
Causality: The pinhole allows for the release of volatile degradation products (preventing pan rupture) while maintaining a controlled internal atmosphere.
-
-
Thermal Profiling : Heat the sample from 0 °C to 250 °C at a strict rate of 10 °C/min under a 50 mL/min dry nitrogen purge.
-
Causality: A 10 °C/min rate strikes an optimal thermodynamic balance; faster rates cause thermal lag and artificially broaden melting endotherms, while slower rates diminish the signal-to-noise ratio of the heat flow sensor.
-
Visualizations
Synthesis and thermal degradation pathway of 1-(3-methoxyphenyl)cyclobutan-1-ol.
Analytical workflow for determining thermodynamic stability and melting point.
References
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition . Smith, M. B. Wiley/ACS Publications.[Link]
-
Thermal Analysis of Pharmaceuticals . Craig, D. Q. M., & Reading, M. CRC Press / Taylor & Francis.[Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition . Furniss, B. S., et al. Semantic Scholar / Longman Scientific.[Link]
Sources
- 1. Cas 6836-19-7,7-Methoxy-1-tetralone | lookchem [lookchem.com]
- 2. 1-(3-Methoxyphenyl)cyclobutan-1-ol | C11H14O2 | CID 58319312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 6836-19-7,7-Methoxy-1-tetralone | lookchem [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. taylorfrancis.com [taylorfrancis.com]
